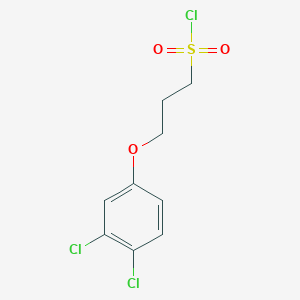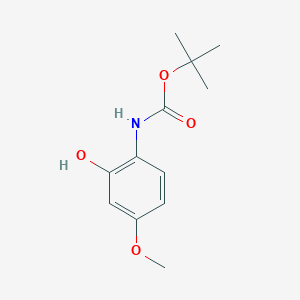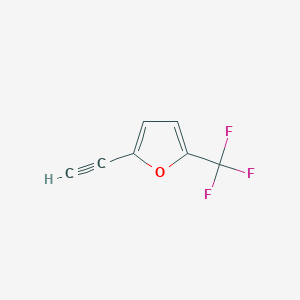
2-Ethynyl-5-(trifluoromethyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-5-(trifluoromethyl)furan is a chemical compound with the molecular formula C7H3F3O It is a derivative of furan, a heterocyclic organic compound, and contains both an ethynyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed coupling of 5-bromo-2-(trifluoromethyl)furan with ethynyltrimethylsilane, followed by desilylation to yield the desired product .
Industrial Production Methods
Industrial production of 2-Ethynyl-5-(trifluoromethyl)furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-5-(trifluoromethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include furanones, ethyl-substituted furans, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-Ethynyl-5-(trifluoromethyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)furan involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethylfuran: Lacks the ethynyl group but shares the trifluoromethyl substitution.
5-Ethynylfuran: Contains the ethynyl group but lacks the trifluoromethyl substitution.
2,5-Dimethylfuran: Contains methyl groups instead of ethynyl and trifluoromethyl groups.
Uniqueness
2-Ethynyl-5-(trifluoromethyl)furan is unique due to the presence of both ethynyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C7H3F3O |
|---|---|
Poids moléculaire |
160.09 g/mol |
Nom IUPAC |
2-ethynyl-5-(trifluoromethyl)furan |
InChI |
InChI=1S/C7H3F3O/c1-2-5-3-4-6(11-5)7(8,9)10/h1,3-4H |
Clé InChI |
KNPOLPNHKVFPER-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(O1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


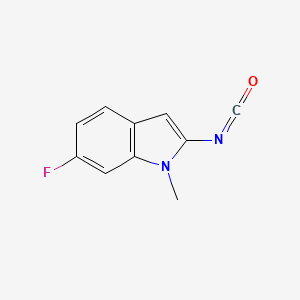
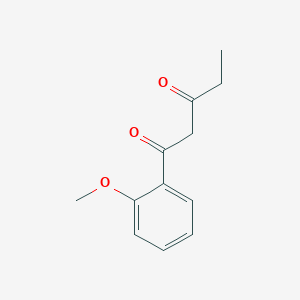


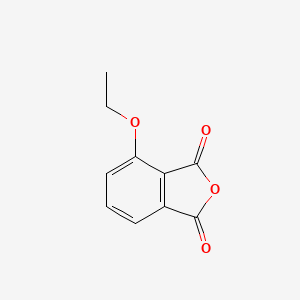
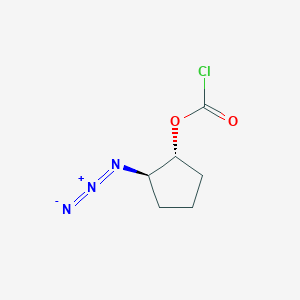
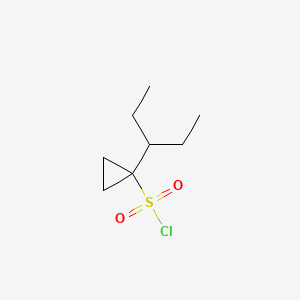
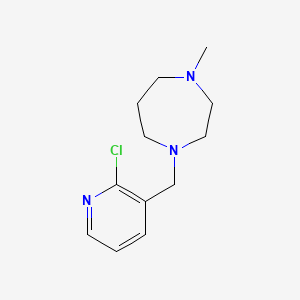
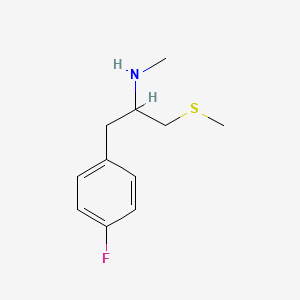
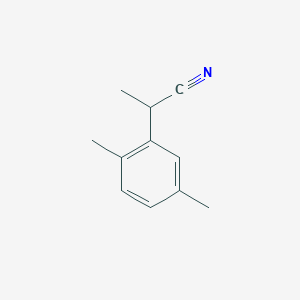
![(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid](/img/structure/B13620463.png)
